2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester
Overview
Description
2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester, also known as ethyl 2-cyano-3,3-diphenylacrylate, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a member of the cyanoacrylate family, which is known for its strong adhesive properties. In
Mechanism of Action
The mechanism of action of 2-Cyano-5-phenyl-2,4-pentadienoic acid 2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester ester is not fully understood, but it is believed to involve the formation of covalent bonds with the substrate material. This compound has a high reactivity towards nucleophiles, such as water and amines, which allows it to form strong bonds with a wide range of materials.
Biochemical and Physiological Effects:
Although 2-Cyano-5-phenyl-2,4-pentadienoic acid this compound ester has not been extensively studied for its biochemical and physiological effects, some research has suggested that it may have cytotoxic properties. In one study, this compound was found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Cyano-5-phenyl-2,4-pentadienoic acid 2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester ester in lab experiments is its strong adhesive properties. This makes it an ideal candidate for use in bonding and coating applications. However, this compound can also be difficult to work with due to its high reactivity and potential cytotoxicity. Careful handling and safety precautions should be taken when working with this compound.
Future Directions
There are many potential future directions for research on 2-Cyano-5-phenyl-2,4-pentadienoic acid 2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester ester. Some possible areas of study include:
1. Development of new adhesives and coatings based on this compound.
2. Investigation of the mechanism of action of this compound and its potential as an anticancer agent.
3. Exploration of the potential use of this compound in the development of new materials, such as polymers and composites.
4. Investigation of the potential toxicity of this compound and the development of safety guidelines for its use in lab experiments.
5. Exploration of the potential use of this compound in other scientific fields, such as electronics and energy storage.
Conclusion:
In conclusion, 2-Cyano-5-phenyl-2,4-pentadienoic acid this compound ester is a highly versatile compound with potential applications in a wide range of scientific fields. Its strong adhesive properties make it an ideal candidate for use in bonding and coating applications, while its potential cytotoxicity and reactivity make it a challenging compound to work with. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in new materials and other scientific fields.
Scientific Research Applications
2-Cyano-5-phenyl-2,4-pentadienoic acid 2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester ester has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new materials, such as adhesives, coatings, and polymers. Due to its strong adhesive properties, this compound has the potential to be used as a bonding agent for a wide range of materials, including metals, plastics, and ceramics.
properties
IUPAC Name |
ethyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13(11-15)10-6-9-12-7-4-3-5-8-12/h3-10H,2H2,1H3/b9-6+,13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDIOTPAZODMST-DEKJKZHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CC1=CC=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238358 | |
Record name | Ethyl (2E,4E)-2-cyano-5-phenyl-2,4-pentadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701238358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41109-95-9, 24139-56-8 | |
Record name | Ethyl (2E,4E)-2-cyano-5-phenyl-2,4-pentadienoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41109-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Pentadienoic acid, 2-cyano-5-phenyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024139568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2E,4E)-2-cyano-5-phenyl-2,4-pentadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701238358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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